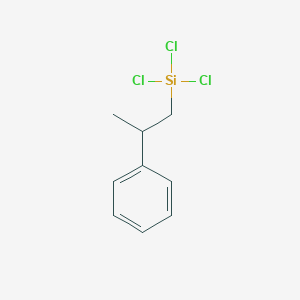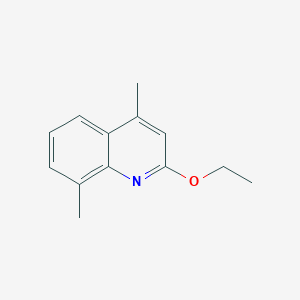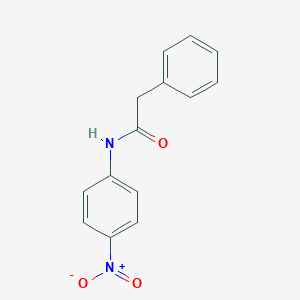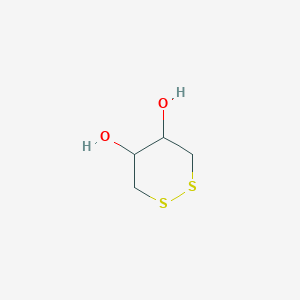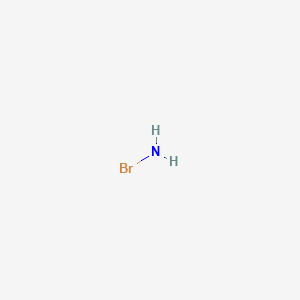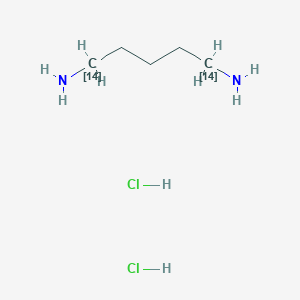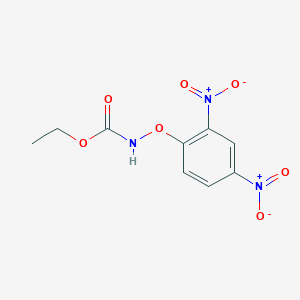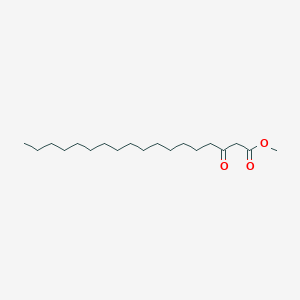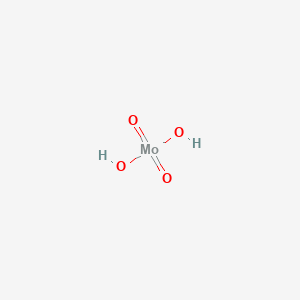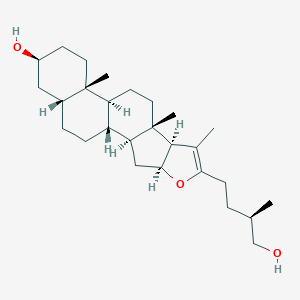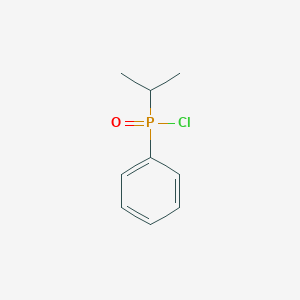
Phenyl(propan-2-yl)phosphinic chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(propan-2-yl)phosphinic chloride, also known as PPCl, is a chemical compound that has been widely used in scientific research. It is a phosphinic acid derivative that has been synthesized through various methods. PPCl has been shown to have a wide range of applications in scientific research due to its unique properties.
Mécanisme D'action
Phenyl(propan-2-yl)phosphinic chloride has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can lead to various physiological effects. Phenyl(propan-2-yl)phosphinic chloride has also been shown to inhibit the activity of other enzymes, such as butyrylcholinesterase and carboxylesterase.
Effets Biochimiques Et Physiologiques
Phenyl(propan-2-yl)phosphinic chloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi. Phenyl(propan-2-yl)phosphinic chloride has also been shown to have antiviral properties, inhibiting the replication of various viruses. In addition, Phenyl(propan-2-yl)phosphinic chloride has been shown to have antitumor properties, inhibiting the growth of various cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Phenyl(propan-2-yl)phosphinic chloride has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It has also been shown to have a wide range of applications in scientific research. However, Phenyl(propan-2-yl)phosphinic chloride also has some limitations. It is a toxic compound that requires careful handling and disposal. In addition, its mechanism of action can be complex, requiring further research to fully understand its effects.
Orientations Futures
There are several future directions for research on Phenyl(propan-2-yl)phosphinic chloride. One area of research is the development of novel drugs based on Phenyl(propan-2-yl)phosphinic chloride. Another area of research is the study of its mechanism of action, which could lead to a better understanding of its effects and potential applications. Additionally, further research on the synthesis of Phenyl(propan-2-yl)phosphinic chloride could lead to more efficient and cost-effective methods of production.
Méthodes De Synthèse
Phenyl(propan-2-yl)phosphinic chloride has been synthesized through various methods, including the reaction of phosphorus trichloride with isopropylbenzene in the presence of a catalyst, and the reaction of phosphorus trichloride with isopropylbenzene and a nucleophile. The latter method has been shown to be more efficient and has been widely used in the synthesis of Phenyl(propan-2-yl)phosphinic chloride.
Applications De Recherche Scientifique
Phenyl(propan-2-yl)phosphinic chloride has been widely used in scientific research due to its unique properties. It has been used as a reagent for the synthesis of organophosphorus compounds, and as a catalyst for various reactions. Phenyl(propan-2-yl)phosphinic chloride has also been used in the synthesis of novel drugs and as a tool for drug discovery. It has been shown to have antimicrobial, antiviral, and antitumor properties, making it a promising candidate for drug development.
Propriétés
Numéro CAS |
13213-43-9 |
|---|---|
Nom du produit |
Phenyl(propan-2-yl)phosphinic chloride |
Formule moléculaire |
C9H12ClOP |
Poids moléculaire |
202.62 g/mol |
Nom IUPAC |
[chloro(propan-2-yl)phosphoryl]benzene |
InChI |
InChI=1S/C9H12ClOP/c1-8(2)12(10,11)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clé InChI |
MJRQEECLCDXNNN-UHFFFAOYSA-N |
SMILES |
CC(C)P(=O)(C1=CC=CC=C1)Cl |
SMILES canonique |
CC(C)P(=O)(C1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




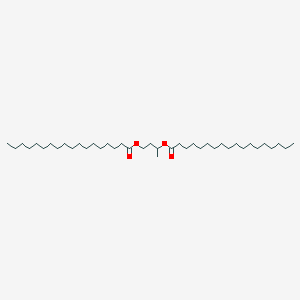
![(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol](/img/structure/B89233.png)
